ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate
Description
Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system. This molecule is partially hydrogenated (4,5,6,7-tetrahydro configuration), with an ethyl ester group at position 6 (Figure 1). It serves as a versatile building block in medicinal chemistry, particularly for synthesizing γ-turn mimetics and other bioactive molecules . Key identifiers include:
- Synonyms: Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate, AKOS017530694, EN300-2809678
- CAS Number: 79806-46-5
- InChIKey: URVUVCQVMVXDHQ-UHFFFAOYSA-N
- Molecular Formula: C₉H₁₃N₃O₂ (calculated)
- Molecular Weight: 195.22 g/mol (calculated)
The ethyl ester group enhances lipophilicity, making the compound suitable for cell-penetrant drug candidates. It is commercially available from suppliers like Enamine Ltd and Parchem Chemicals .
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)7-3-6-8(4-10-7)12-5-11-6/h5,7,10H,2-4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVUVCQVMVXDHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(CN1)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of imidazole derivatives with pyridine carboxylates under acidic or basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives depending on the substituents introduced .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds related to imidazo[4,5-c]pyridine structures exhibit promising anticancer activities. For example:
- Mechanism of Action : These compounds can inhibit specific enzymes involved in tumor growth and metastasis.
- Case Study : A study demonstrated that derivatives of ethyl imidazo[4,5-c]pyridine showed cytotoxic effects against various cancer cell lines including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM depending on the compound structure and cancer type.
Antimicrobial Activity
Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate has also been evaluated for its antimicrobial properties:
- Spectrum of Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro tests indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Organic Electronics
The unique electronic properties of imidazo[4,5-c]pyridine derivatives make them suitable for applications in organic electronics:
- Conductivity : These compounds can be incorporated into organic semiconductor materials.
- Case Study : Research has shown that films made from these compounds exhibit improved charge transport properties compared to traditional organic materials.
Data Table of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Cytotoxic effects on cancer cell lines |
| Antimicrobial agents | Inhibition of bacterial growth at low concentrations | |
| Material Science | Organic electronics | Enhanced charge transport properties |
Mechanism of Action
The mechanism of action of ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
The following compounds share the imidazo[4,5-c]pyridine core but differ in substituents and functional groups, leading to distinct physicochemical and biological properties.
Table 1: Comparative Overview of Key Compounds
*Note: Discrepancy exists between the compound name (implying a carboxylic acid group) and the molecular formula (C₁₃H₁₅F₂N₃, lacking oxygen atoms). This may indicate an error in the source material .
Functional Group Modifications
Carboxamide Derivative
This derivative is used in high-purity formulations for biochemical assays.
Carboxylic Acid Derivatives
- The 4-(4-fluorophenyl)-substituted analogue (C₁₃H₁₅F₂N₃) exhibits a molecular weight of 251.28 g/mol. The fluorine atom may improve metabolic stability, though the absence of oxygen in the formula raises questions about structural accuracy .
Aromatic and Bulky Substituents
- The 1-(4-methylphenyl) derivative (C₁₃H₁₅N₃) demonstrates how aryl groups at position 1 modulate electronic properties, favoring π-π interactions in receptor binding .
- The diphenylacetyl-substituted compound (C₃₁H₃₃N₃O₃, MW 508.60 g/mol) highlights the impact of bulky groups on γ-turn mimicry, a feature critical in peptide-based drug design .
Biological Activity
Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its anticancer and antimicrobial activities, as well as its potential mechanisms of action.
Chemical Structure and Properties
This compound belongs to the imidazopyridine family of compounds. The structural formula can be represented as follows:
This compound features a fused imidazole and pyridine ring system which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[4,5-c]pyridine derivatives. This compound has been evaluated against various cancer cell lines using the MTT assay to determine its cytotoxic effects.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The IC50 values indicate that the compound exhibits moderate to strong cytotoxicity against these cancer cell lines. Notably, the compound demonstrated enhanced efficacy when used in combination with other chemotherapeutic agents such as temozolomide.
The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:
- PARP Inhibition : The compound has shown potential as a PARP inhibitor. PARP inhibitors are known to increase the sensitivity of tumor cells to chemotherapy by preventing DNA repair mechanisms in cancer cells .
- Regulation of Apoptosis : Studies suggest that this compound may induce apoptosis in cancer cells through mitochondrial pathways and the activation of caspases .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been investigated for its antimicrobial activities. It has demonstrated effectiveness against various bacterial strains.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
The antimicrobial activity suggests that this compound may serve as a lead for developing new antibiotics.
Case Studies and Research Findings
Several case studies have explored the biological activity of this compound:
- Combination Therapy : In a study evaluating combination therapies for breast cancer treatment using MCF-7 cell lines, this compound showed enhanced cytotoxicity when paired with conventional chemotherapeutics like doxorubicin. This suggests a synergistic effect that could improve treatment outcomes in patients resistant to standard therapies .
- Inflammation and Cancer : Another study indicated that compounds within the imidazopyridine family could modulate inflammatory responses in tumor microenvironments. This compound was shown to inhibit pro-inflammatory cytokines which are often elevated in cancer patients .
Q & A
Basic: How can researchers optimize the synthesis of ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate to improve yield and purity?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol, as seen in analogous imidazo-pyridine syntheses .
- Catalyst screening : Sodium acetate or triethylamine can stabilize intermediates during condensation steps .
- Temperature control : Reflux conditions (80–100°C) are typical for imidazo-heterocycle formation, but lower temperatures may reduce side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol can isolate high-purity products .
Example Optimization Table:
| Parameter | Tested Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol vs. DMF | 62 vs. 78 | 90 vs. 95 |
| Catalyst | None vs. NaOAc | 45 vs. 70 | 85 vs. 92 |
| Reaction Time | 6 h vs. 12 h | 68 vs. 75 | 88 vs. 91 |
Basic: What spectroscopic methods are most effective for characterizing the structure and purity of this compound?
Answer:
- 1H/13C NMR : Assigns proton environments (e.g., ethyl ester peaks at δ 1.2–1.4 ppm and 4.1–4.3 ppm) and confirms regioselectivity of the imidazo-pyridine core .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H]+ at m/z 262) and fragments .
- IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹) and NH/OH bonds (~3300 cm⁻¹) .
- Elemental Analysis : Matches calculated vs. observed C/H/N ratios to confirm purity (>95%) .
Advanced: How can computational chemistry predict the reactivity and derivatives of this compound?
Answer:
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states for nucleophilic substitution at the pyridine ring .
- Molecular Dynamics : Simulate solvent effects on reaction kinetics to prioritize experimental conditions .
- Docking Studies : Predict bioactivity by analyzing interactions with target enzymes (e.g., kinase inhibitors) .
Example Workflow:
Use Gaussian or ORCA for DFT optimization of intermediates.
Apply machine learning (e.g., ICReDD’s tools) to correlate computational descriptors with experimental yields .
Advanced: How should researchers address discrepancies in spectral data (e.g., unexpected by-products)?
Answer:
- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Chromatographic Analysis : HPLC or GC-MS detects low-abundance impurities (<1%) .
- X-ray Crystallography : Resolves ambiguous regiochemistry in crystalline derivatives .
Case Study:
In a synthesis of analogous pyridazines, unexpected by-products were traced to residual aldehydes via HSQC, prompting improved washing protocols .
Basic: What are the key considerations for designing a scalable synthesis route?
Answer:
- Regioselectivity Control : Use directing groups (e.g., nitro or amino) to guide cyclization .
- Catalyst Recyclability : Immobilized catalysts (e.g., silica-supported acids) reduce costs .
- Step Economy : One-pot multicomponent reactions minimize intermediate isolation .
Advanced: What strategies elucidate the mechanism of nucleophilic substitution at the pyridine ring?
Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates .
- Intermediate Trapping : Use quenching agents (e.g., TEMPO) to detect radical pathways .
- Computational Modeling : Identify rate-determining steps via transition state theory .
Basic: How can researchers assess the compound’s stability under varying storage conditions?
Answer:
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Light Sensitivity Tests : UV-vis spectroscopy tracks photolytic decomposition .
Advanced: How can combinatorial libraries of derivatives be efficiently synthesized?
Answer:
- Parallel Synthesis : Use automated liquid handlers to vary substituents (e.g., aryl halides, amines) .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties .
Basic: What analytical techniques quantify trace impurities in the final product?
Answer:
- LC-MS/MS : Detects sub-ppm impurities using MRM transitions .
- NMR Relaxation Methods : T1/T2 measurements identify low-concentration species .
Advanced: How can machine learning improve reaction optimization for novel derivatives?
Answer:
- Data Mining : Train models on historical reaction datasets (e.g., Reaxys) to predict optimal catalysts .
- Bayesian Optimization : Iteratively adjust parameters (e.g., temperature, stoichiometry) to maximize yield .
Example Model Output:
| Feature | Importance Score |
|---|---|
| Solvent Polarity | 0.89 |
| Catalyst Loading | 0.75 |
| Reaction Temperature | 0.68 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
